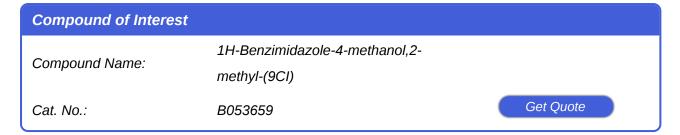


An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The inherent structural features of benzimidazoles allow for diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific, lesser-explored derivative, 1H-Benzimidazole-4-methanol, 2-methyl-, providing a comprehensive overview of its proposed synthesis, characterization, and the biological context of related compounds to support further research and drug development efforts.

While direct literature on 1H-Benzimidazole-4-methanol, 2-methyl- is scarce, this guide extrapolates from established synthetic methodologies and biological data of closely related 2-methyl-1H-benzimidazole derivatives to provide a foundational understanding for researchers.

Proposed Synthesis

A plausible synthetic route to 1H-Benzimidazole-4-methanol, 2-methyl- involves a multi-step process starting from a suitably substituted o-phenylenediamine precursor. The general strategy involves the formation of the benzimidazole ring followed by the modification of a functional group at the 4-position.



A potential pathway commences with the synthesis of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde, which can then be reduced to the corresponding methanol derivative.

Experimental Protocol: Proposed Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-

Step 1: Synthesis of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde

This step can be adapted from procedures for the synthesis of similar 2-aryl-5-formyl-1H-benzimidazoles.[1][2]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
- Acetylation: React the primary amine with acetic anhydride to form the corresponding acetamide.
- Cyclization: The key step involves the reductive cyclization of the nitro-acetamide intermediate. This can be achieved using a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C). The reaction typically proceeds by heating the mixture to reflux for several hours.
- Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde.

Step 2: Reduction of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde to 1H-Benzimidazole-4-methanol, 2-methyl-

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis.

• Reaction Setup: Dissolve 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde (1 equivalent) in a suitable anhydrous solvent like methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).



- Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The reaction progress is monitored by TLC.
- Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl). The organic solvent is removed under reduced pressure.
- Extraction and Purification: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification by column chromatography or recrystallization will yield the target compound, 1H-Benzimidazole-4-methanol, 2-methyl-.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods:

- ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all protons and carbons in their expected chemical environments.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the benzimidazole ring.

Biological Activities of Related 2-Methyl-1H-Benzimidazole Derivatives

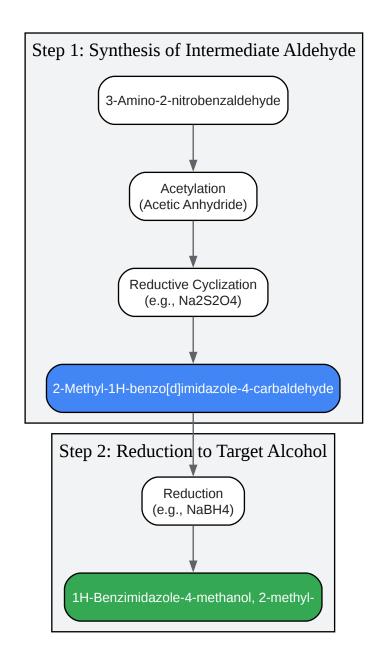
While no specific biological data exists for 1H-Benzimidazole-4-methanol, 2-methyl-, the broader class of 2-methyl-1H-benzimidazole derivatives has been reported to exhibit a range of pharmacological activities. This data provides a valuable context for the potential bioactivity of the target compound.



Derivative	Biological Activity	Quantitative Data	Reference
2-methyl-1H- benzimidazole	Antioxidant	IC50: 144.84 μg/ml (DPPH assay)	[3][4]
2-methyl-1H- benzimidazole	Cytotoxic	LC ₅₀ : 0.42 μg/ml (Brine shrimp lethality)	[3][4]
2-methyl-1H- benzimidazole	Antimicrobial	Weak activity (7-8 mm zone of inhibition)	[3][4]
Amino alcohol derivatives of 2-methyl benzimidazole	Antibacterial	Moderate to good activity against Grampositive bacteria	[5]
1-methyl-N- [(substituted- phenylmethylidene)-1 H-benzimidazol-2- amines	Antimicrobial	Notable activity against Gram-positive and Gram-negative bacteria	[5]

Visualizations Proposed Synthetic Pathway



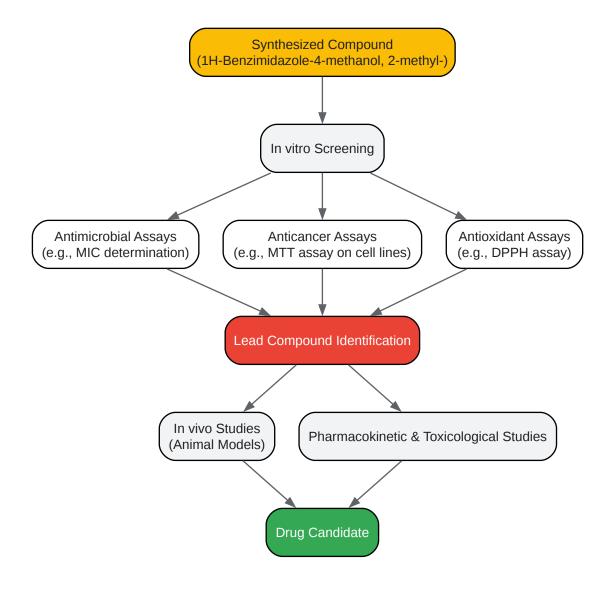


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Caption: Proposed two-step synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-.

General Workflow for Biological Evaluation





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Caption: General workflow for the biological evaluation of novel benzimidazole derivatives.

Conclusion

While 1H-Benzimidazole-4-methanol, 2-methyl- remains an under-investigated molecule, this guide provides a solid foundation for its synthesis and potential biological evaluation. By leveraging established chemical transformations and drawing parallels from the known bioactivities of related 2-methyl-1H-benzimidazole derivatives, researchers can embark on the exploration of this novel compound. The provided experimental outlines and workflows offer a starting point for further investigation, with the ultimate goal of unlocking the therapeutic potential of this and other unique benzimidazole structures. The diverse biological activities exhibited by the 2-methyl-benzimidazole scaffold suggest that the title compound could hold



promise as a lead for the development of new therapeutic agents. that the title compound could hold promise as a lead for the development of new therapeutic agents.

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